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molecular formula C10H7NO3 B1603527 4-(Oxazol-2-yl)benzoic acid CAS No. 597561-78-9

4-(Oxazol-2-yl)benzoic acid

Cat. No. B1603527
M. Wt: 189.17 g/mol
InChI Key: NSWZKCPOERCLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07727997B2

Procedure details

To a stirred solution of methyl 4-(1,3-oxazol-2-yl)benzoate (690 mg, 3.4 mmol) in a mixture of 2:1:1 tetrahydrofuran/methanol/water (20 mL) is added lithium hydroxide (430 mg, 3 mmol). The reaction mixture is stirred at room temperature for 2 h. The solvent is removed under reduced pressure and the residue is partitioned between diethyl ether and water. The aqueous layer is acidified to pH 1 with 1 N hydrochloric acid and a precipitate is observed. The solid is collected by filtration to afford the title compound. 1H NMR (300 MHz, CD3OD) δ 8.14 (s, 4H), 8.05 (s, 1H), 7.36 (s, 1H).
Quantity
690 mg
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol water
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]1[CH:15]=[CH:14][C:9]([C:10]([O:12]C)=[O:11])=[CH:8][CH:7]=1.[OH-].[Li+]>O1CCCC1.CO.O>[O:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]1[CH:7]=[CH:8][C:9]([C:10]([OH:12])=[O:11])=[CH:14][CH:15]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
690 mg
Type
reactant
Smiles
O1C(=NC=C1)C1=CC=C(C(=O)OC)C=C1
Name
tetrahydrofuran methanol water
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1.CO.O
Step Two
Name
Quantity
430 mg
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between diethyl ether and water
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1C(=NC=C1)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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